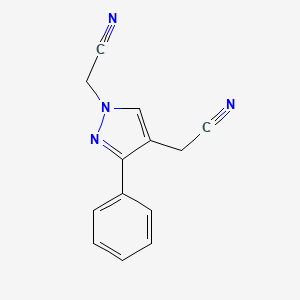
2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two acetonitrile groups at positions 2 and 2’. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The general synthetic route can be summarized as follows:
Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine in the presence of iodine to form the pyrazole ring.
Substitution: The resulting pyrazole derivative undergoes substitution reactions to introduce the acetonitrile groups at positions 2 and 2’.
Chemical Reactions Analysis
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the acetonitrile groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Material Science: Pyrazole derivatives are used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and signal transduction . The compound may also interact with DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile include other pyrazole derivatives such as:
2,2’-(1-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with different substituents.
2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains a triazole ring instead of a pyrazole ring.
The uniqueness of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific substitution pattern and the presence of acetonitrile groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)-3-phenylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4/c14-7-6-12-10-17(9-8-15)16-13(12)11-4-2-1-3-5-11/h1-5,10H,6,9H2 |
InChI Key |
FSRAEODISFTDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















